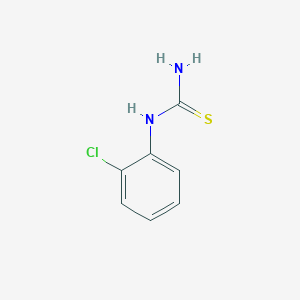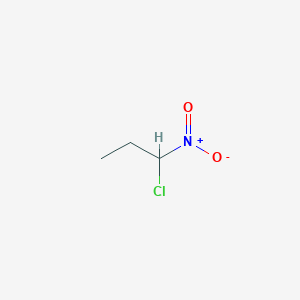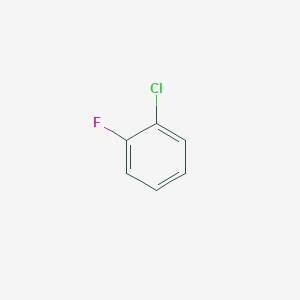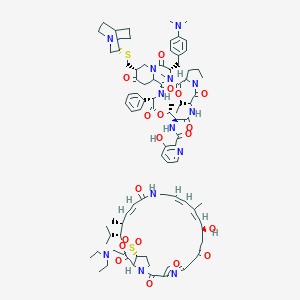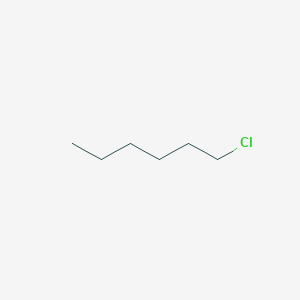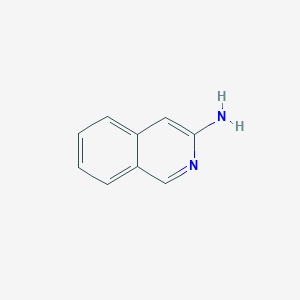
1,1,1-Trichloroacetone
Overview
Description
1,1,1-Trichloroacetone is a chlorinated analogue of acetone with the chemical formula CH3COCCl3 . It is a colorless liquid .
Synthesis Analysis
This compound can be synthesized from the chlorination of chloroacetone . An alternative synthesis involves the transfer of a trichloromethyl group from trichloroacetate onto acetyl chloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the chemical formula C3H3Cl3O . The InChI key for this compound is SMZHKGXSEAGRTI-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is known to be a precursor in the haloform reaction . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis
This compound has a molar mass of 161.41 g·mol−1 . It is a colorless liquid with a density of 1.475 g/cm3 . It has a boiling point of 134 °C and is slightly soluble in water but soluble in ethanol and diethyl ether .Scientific Research Applications
Electrochemical Chlorination and Derivative Formation
1,1,1-Trichloroacetone (1,1,1-TCA) is produced as a result of electrochemical chlorination of acetone and its mono- and dichloro derivatives in aqueous hydrochloric acid and carbonate buffer solutions. This process leads to a mixture of chloro derivatives, with the yield of 1,1,1-TCA being influenced by the current passed (Malaev & Ilyushin, 1989).
Reactivity with Reactive Species in Water
1,1,1-TCA reacts with various reactive species in water, such as the aqueous electron, hydroxyl radical, and hydrogen atom. The reaction rates of these species with 1,1,1-TCA have been measured using electron pulse radiolysis, transient absorption spectroscopy, and electron paramagnetic resonance detection (Williams, Cooper, Mezyk, & Bartels, 2002).
Presence in Drinking Water
This compound has been identified in the drinking water of various river water supplies. It is known as a precursor in the haloform reaction and has been isolated using techniques like on-line XAD-2 macroreticular resin and continuous liquid-liquid extraction (Suffet, Brenner, & Silver, 1976).
Genotoxicity Studies
The genotoxic effects of 1,1,1-TCA have been studied in mammalian cells and mice. It has been found to induce chromosomal aberrations in Chinese hamster ovary cells, both with and without metabolic activation. However, studies in mice showed no significant increase in micronucleated polychromatic erythrocytes in bone marrow or effects on sperm head-shape abnormalities, testis weight, or epididymal sperm concentration (Blazak, Meier, Stewart, Blachman, & Deahl, 1988).
Electrooxidation in Organic Chemistry
1,1,1-TCA is involved in the electrooxidation of halohydrins, a process optimized for the production of certain dichloroacetones. This research has implications for organic synthesis and industrial applications (Torii, Inokuchi, Matsumoto, Saeki, & Oki, 1990).
Safety and Hazards
1,1,1-Trichloroacetone is classified as an irritant . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
It’s known that chlorinated compounds like 1,1,1-trichloroacetone often interact with various enzymes and proteins within the cell, altering their function and leading to various downstream effects .
Mode of Action
As a chlorinated analogue of acetone, it may interact with biological molecules in a similar manner to other chlorinated compounds, potentially leading to alterations in cellular function .
Biochemical Pathways
It’s known that chlorinated compounds can interfere with a variety of biochemical processes, including those involved in energy production, protein synthesis, and cellular signaling .
Pharmacokinetics
Once absorbed, it may be distributed throughout the body, potentially undergoing metabolic transformations before being excreted .
Result of Action
Based on the properties of similar chlorinated compounds, it may lead to alterations in cellular function, potentially causing cellular damage or death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, its volatility means it can easily evaporate, potentially reducing its concentration in an environment over time . Additionally, factors such as pH, temperature, and the presence of other chemicals can influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
1,1,1-Trichloroacetone plays a significant role in biochemical reactions due to its reactivity and interaction with various biomolecules. It has been observed to interact with enzymes such as lactate dehydrogenase, phosphatase, and protease, leading to a decrease in their activities . These interactions suggest that this compound can act as an enzyme inhibitor, affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the activity of key enzymes, which in turn affects metabolic processes within the cell . Additionally, it can cause alterations in gene expression, leading to changes in the production of proteins that are crucial for cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to a disruption in biochemical pathways. For example, the inhibition of lactate dehydrogenase by this compound affects the glycolytic pathway, reducing the production of ATP . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the cellular response to various stimuli.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that the compound remains stable under standard laboratory conditions but can degrade over extended periods or under specific conditions such as high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild enzyme inhibition and minor changes in cellular metabolism. At higher doses, it can lead to significant toxic effects, including severe enzyme inhibition, disruption of metabolic pathways, and adverse effects on organ function . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes. It can affect the glycolytic pathway by inhibiting lactate dehydrogenase, leading to reduced ATP production . Additionally, it may interact with other enzymes involved in metabolic processes, altering the flux of metabolites and affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within the cell can affect its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria could affect mitochondrial function and energy production, while its presence in the nucleus could influence gene expression and cellular responses to stress.
properties
IUPAC Name |
1,1,1-trichloropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O/c1-2(7)3(4,5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZHKGXSEAGRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021679 | |
| Record name | 1,1,1-Trichloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
149 °C | |
| Record name | 1,1,1-TRICHLOROACETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethyl alcohol and ethyl ether | |
| Record name | 1,1,1-TRICHLOROACETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.435 g/cu cm at 20 °C | |
| Record name | 1,1,1-TRICHLOROACETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
918-00-3, 72497-18-8 | |
| Record name | 1,1,1-Trichloropropanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichloroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072497188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloroacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-Trichloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-Trichloroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRICHLOROACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW27ZG5LDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1,1-TRICHLOROACETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,1,1-Trichloroacetone formed in drinking water?
A: this compound can form as a by-product during the chlorination of drinking water. This process, known as the haloform reaction, occurs when chlorine reacts with organic matter present in the water. [] One study identified this compound in drinking water sourced from two different river water supplies that employed free chlorination and/or ammoniation for disinfection. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C3H3Cl3O, and its molecular weight is 161.40 g/mol.
Q3: Have there been any computational studies on the solvation properties of this compound?
A: Yes, molecular dynamics (MD) simulations coupled with the thermodynamic cycle perturbation approach have been used to calculate relative solvation free energies involving this compound. One study investigated the relative solvation free energy difference between acetone and this compound, among other similar molecules. [] This research provided insights into the influence of simulation length and starting configurations on the accuracy of solvation free energy calculations.
Q4: Can this compound be formed during the chlorination of pharmaceuticals like oxytetracycline?
A: While not directly addressed in the provided abstracts, the potential formation of volatile halogenated by-products, possibly including this compound, during the chlorination of pharmaceuticals like oxytetracycline is a relevant concern. [] Further investigation would be needed to confirm the specific by-products generated during this process.
Q5: What analytical techniques are employed to detect and quantify this compound in water samples?
A: One study utilized a combination of on-line XAD-2 macroreticular resin extraction, continuous liquid-liquid extraction, and gas chromatography-mass spectrometry (GC/MS) to isolate and confirm the presence of this compound in drinking water. [] This approach highlights the importance of sample preparation and sensitive analytical techniques for identifying and quantifying trace levels of this compound in complex matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




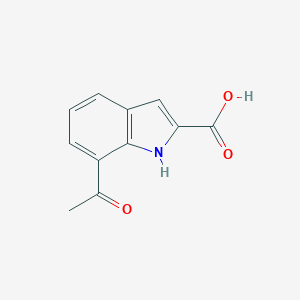
![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)
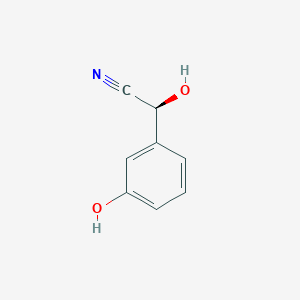
![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)
